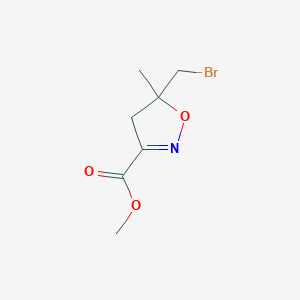![molecular formula C19H26N6O2 B2392504 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazol-4-carbonyl)piperazin-1-yl)methanon CAS No. 1903036-94-1](/img/structure/B2392504.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazol-4-carbonyl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tetrahydropyrazolo[1,5-a]pyridin-2-yl group and a 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group linked by a piperazine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydropyrazolo[1,5-a]pyridin-2-yl group and the 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group separately, followed by their connection via a piperazine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyridine ring system, which is a bicyclic structure containing a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrazolo[1,5-a]pyridine ring system and the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazolo[1,5-a]pyridine and piperazine rings. For example, these rings could influence the compound’s solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität gegen das Hepatitis-B-Virus (HBV)
Die Verbindung wurde als vielversprechender allosterischer Modulator des Kernproteins (CpAM) zur Behandlung von HBV identifiziert. In einer im Journal of Medicinal Chemistry veröffentlichten Studie entdeckten Forscher eine Reihe von 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin (THPP)-Derivaten, die eine breite Palette von Nukleosid-resistenten HBV-Varianten effektiv hemmen . Die Leitverbindung, bezeichnet als „45“, zeigte orale Wirksamkeit bei der Reduzierung der viralen HBV-DNA-Last in einem HBV-AAV-Mausmodell.
Infektionskrankheiten jenseits von HBV
Obwohl der anfängliche Fokus auf HBV liegt, deutet die breite antivirale Aktivität der Verbindung auf potenzielle Anwendungen gegen andere Viren hin. Forscher können ihre Wirksamkeit gegen andere RNA- oder DNA-Viren wie HIV, Influenza oder Herpesviren untersuchen.
Für detailliertere Informationen können Sie den Originalforschungsartikel hier. 📚
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-13-17(14(2)22(3)20-13)19(27)24-10-8-23(9-11-24)18(26)16-12-15-6-4-5-7-25(15)21-16/h12H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGSDUZIDNZFJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)
![N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2392426.png)
![N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2392427.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2392430.png)

![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)


![2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide](/img/structure/B2392442.png)
![4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2392443.png)

